MFCD07189535
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD07189535 is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD07189535 typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiophene derivatives with guanidine or its analogs under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
MFCD07189535 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD07189535 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD07189535 involves its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways or bind to receptors, altering their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
Thieno[3,2-d]pyrimidine derivatives: Studied for their anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as CDK2 inhibitors.
Uniqueness
MFCD07189535 is unique due to its specific structural features, which confer distinct biological activities. Its cyclohexylamino group and thieno[2,3-d]pyrimidine core differentiate it from other similar compounds, potentially offering unique therapeutic benefits.
Properties
Molecular Formula |
C16H20N4O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H20N4O3S/c1-9-12-15(24-13(9)14(17)22)18-8-20(16(12)23)7-11(21)19-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H2,17,22)(H,19,21) |
InChI Key |
GQXYLQMTZOAWDW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCCC3)C(=O)N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCCC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.